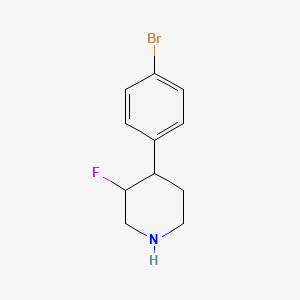

4-(4-Bromophenyl)-3-fluoropiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13BrFN |

|---|---|

Molecular Weight |

258.13 g/mol |

IUPAC Name |

4-(4-bromophenyl)-3-fluoropiperidine |

InChI |

InChI=1S/C11H13BrFN/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-4,10-11,14H,5-7H2 |

InChI Key |

CGUSTUVABGEXNW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)Br)F |

Origin of Product |

United States |

Stereochemical Investigations of 4 4 Bromophenyl 3 Fluoropiperidine

Determination of Absolute and Relative Stereochemistry of Piperidine (B6355638) Diastereomers

The unambiguous assignment of both relative and absolute stereochemistry is fundamental to understanding the structure-activity relationships of chiral molecules like 4-(4-Bromophenyl)-3-fluoropiperidine. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Relative Stereochemistry: The relative orientation of the fluorine and the 4-bromophenyl substituents on the piperidine ring (cis or trans) is typically elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the vicinal coupling constants between the fluorine atom and adjacent protons (³J(F,H)) provide critical insight into the dihedral angles and, consequently, the conformational structure. Large coupling constants are indicative of an axial orientation of the fluorine, while smaller values suggest an equatorial position. By analyzing these and other proton-proton coupling constants, the relative cis or trans configuration of the diastereomers can be established.

Absolute Stereochemistry: Determining the absolute configuration (R/S designation) is more complex and often requires a definitive method such as single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of every atom. The absolute configuration can be confidently assigned using anomalous dispersion, often quantified by the Flack parameter.

In the absence of suitable crystals, chemical correlation methods can be used. This involves converting the molecule, without affecting the stereocenters, into a compound of known absolute configuration. Alternatively, diastereomers can be synthesized using a chiral auxiliary of a known configuration, allowing the stereochemistry of the new centers to be inferred. Advanced NMR techniques, such as the formation of Mosher esters with a chiral derivatizing agent, can also help in assigning the absolute configuration by analyzing the differential chemical shifts of the resulting diastereomeric products.

Development of Chiral Synthetic Pathways

The synthesis of specific stereoisomers of 3-fluoropiperidines requires enantioselective or diastereoselective methods that control the formation of the chiral centers.

Several strategies have been developed for the asymmetric synthesis of fluorinated piperidines:

Asymmetric Fluorination: Enantioselective fluorination of a prochiral precursor is a direct approach. For instance, the fluorination of specific enamides using chiral catalysts, such as modified cinchona alkaloids, can yield enantiomerically enriched fluorinated piperidinols, which are valuable building blocks.

Catalytic Asymmetric Hydrogenation: The hydrogenation of a fluorinated pyridine (B92270) or tetrahydropyridine (B1245486) precursor using a chiral catalyst can establish the stereocenters on the piperidine ring. A dearomatization-hydrogenation sequence of fluoropyridines has been shown to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity.

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the nitrogen of a pyridine precursor can direct the stereochemical outcome of a subsequent reduction. The auxiliary is then cleaved to yield the enantioenriched fluorinated piperidine. For example, an oxazolidine-substituted pyridine can be hydrogenated in a diastereoselective manner, and subsequent cleavage of the auxiliary provides the desired enantioenriched product.

Enzymatic Methods: Biocatalysis offers a powerful tool for stereoselective synthesis. Dynamic kinetic resolution using enzymes like transaminases can convert a fluorinated ketone precursor into a specific stereoisomer of a fluoro-aminopiperidine with high diastereoselectivity and enantiomeric excess.

Asymmetric Cyclization: Intramolecular cyclization reactions can be rendered enantioselective. For example, a copper-catalyzed intramolecular cyclizative alkene aminoboration has been developed for the asymmetric synthesis of cis-2,3-disubstituted piperidines, demonstrating a powerful method for controlling consecutive chiral centers.

Methods for Optical Resolution and Enantiomeric Enrichment

When a synthesis results in a mixture of enantiomers (a racemate), methods for separation and enrichment are necessary to isolate the individual, optically pure compounds.

Classical Resolution: This method involves the reaction of the racemic piperidine, which is basic, with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. Subsequent treatment of the separated salts with a base liberates the individual enantiomers of the piperidine.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for both analytical and preparative separation of enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.

Enantiomeric Enrichment by Crystallization: In some cases, a non-racemic, enantioenriched sample can be further purified through a process known as the Self-Disproportionation of Enantiomers (SDE) during crystallization. This phenomenon can lead to one fraction (e.g., the crystals) becoming significantly more enriched in one enantiomer than the starting mixture.

The extent of enantiomeric enrichment is quantified by measuring the enantiomeric excess (ee). Analytically, this is often determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent, which induces separate signals for the different enantiomers.

Conformational Analysis of 3-Fluoropiperidine (B1141850) Ring Systems and Substituent Effects

The piperidine ring typically adopts a low-energy chair conformation. In substituted piperidines, the substituents can occupy either an axial or an equatorial position, and the ring can interconvert between two chair forms. The conformational equilibrium is dictated by the energetic favorability of the substituent positions.

For 3-fluoropiperidine systems, a notable and counterintuitive preference for the fluorine atom to occupy the axial position has been observed, particularly in protonated (piperidinium) forms. This contrasts with the general principle that larger substituents prefer the less sterically hindered equatorial position. The stability of the axial-fluorine conformer is attributed to a combination of stereoelectronic effects:

Electrostatic Interactions: In the protonated piperidinium (B107235) ion, a favorable charge-dipole interaction between the positively charged nitrogen (N-H⁺) and the electronegative fluorine atom (C-F dipole) stabilizes the conformer where these groups are closer, which is the case when the fluorine is axial.

Hyperconjugation: Stabilization can occur through hyperconjugative interactions, such as electron donation from an anti-periplanar C-H σ-bond into the low-lying C-F σ* antibonding orbital.

The 4-(4-bromophenyl) group is bulky and will have a strong preference for the equatorial position to minimize steric strain (A-value). This preference anchors the ring conformation, meaning the key conformational question revolves around the orientation of the C3-fluorine. In a trans-diastereomer, the equatorial 4-aryl group would lead to a strong preference for an axial fluorine. In a cis-diastereomer, the equatorial 4-aryl group would force the fluorine into an equatorial position, potentially creating a conformationally more strained system.

The interplay between the steric demand of the 4-bromophenyl group and the stereoelectronic effects favoring an axial fluorine atom determines the dominant conformation of each diastereomer. Computational and experimental data for related 3-fluoropiperidine systems quantify this preference.

Table 1: Conformational Preferences of N-Substituted 3-Fluoropiperidine Derivatives This interactive table summarizes the calculated and experimental free enthalpy differences (ΔG) between the equatorial and axial conformers of various 3-fluoropiperidine analogs. Negative values indicate a preference for the axial conformer.

| Compound (Substituent) | Solvent | ΔG (Gas Phase) (kcal/mol) | ΔG (Solvent) (kcal/mol) | Experimental Observation |

| 3-Fluoropiperidine (N-TFA) | Chloroform | -1.5 | -2.3 | High Axial Preference |

| 3-Fluoropiperidine (N-H₂Cl) | Water | +1.6 | -0.6 | High Axial Preference |

| 3-Fluoropiperidine (N-H) | Water | -1.4 | -1.5 | High Axial Preference |

| cis-3-Fluoro-4-methylpiperidine (N-TFA) | Chloroform | -2.3 | -3.1 | High Axial Preference |

| cis-3-Fluoro-4-methylpiperidine (N-H₂Cl) | Water | +1.4 | -1.1 | High Axial Preference |

| cis-3-Fluoro-4-methylpiperidine (N-H) | Water | -2.3 | -2.3 | High Axial Preference |

Data sourced from studies on fluorinated piperidines. TFA = Trifluoroacetyl.

Reactivity and Chemical Derivatization of 4 4 Bromophenyl 3 Fluoropiperidine

Reactions at the Bromine Center for Further Functionalization

The bromine atom on the phenyl ring is a prime site for derivatization, enabling the introduction of a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry for building molecular complexity and exploring structure-activity relationships.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming new carbon-carbon bonds by coupling the aryl bromide with various organoboronic acids or their esters. This allows for the synthesis of biaryl compounds or the introduction of alkyl, alkenyl, or alkynyl groups. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate or phosphate.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. It provides a direct route to synthesize aniline (B41778) derivatives, which are prevalent in pharmaceuticals. The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, tBuDavePhos), and a base.

Other Cross-Coupling Reactions: The aryl bromide can also participate in other palladium-catalyzed reactions, such as the Sonogashira coupling with terminal alkynes to introduce alkynyl moieties, and the Heck reaction with alkenes. These methods further expand the range of possible modifications at this position.

| Reaction Name | Coupling Partner | Catalyst/Reagents (Typical) | Resulting Functional Group |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl or Alkyl-aryl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Phosphine Ligand, Base (e.g., NaOtBu) | Aryl Amine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl Alkyne |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, Phosphine Ligand, Base | Aryl Alkene (Styrene derivative) |

Transformations of the Piperidine (B6355638) Nitrogen Atom

The secondary amine in the 3-fluoropiperidine (B1141850) ring is a versatile nucleophile, readily undergoing reactions to attach a variety of substituents. These modifications can significantly alter the compound's physical properties, such as solubility and basicity, as well as its biological activity.

N-Acylation: The nitrogen can be easily acylated using acyl chlorides or anhydrides in the presence of a base (like triethylamine) to form the corresponding amide. This is a common strategy to introduce carbonyl-containing groups.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides. This functional group is a well-known bioisostere for amides and can influence binding interactions and metabolic stability.

N-Alkylation: The introduction of alkyl groups can be achieved by reacting the amine with alkyl halides. To control for potential over-alkylation, this reaction may require specific conditions or the use of alternative methods like reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

| Reaction Type | Reagent | Base (Typical) | Resulting Functional Group |

|---|---|---|---|

| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine | N-Acyl Piperidine (Amide) |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Pyridine (B92270) or Triethylamine | N-Sulfonyl Piperidine (Sulfonamide) |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or Cs₂CO₃ | N-Alkyl Piperidine (Tertiary Amine) |

| Reductive Amination | Aldehyde (RCHO) + Reducing Agent | None (or mild acid catalyst) | N-Alkyl Piperidine (Tertiary Amine) |

Chemical Stability and Reactivity Profile under Various Conditions

Piperidine Ring Stability: The piperidine ring itself is a stable saturated heterocycle under many common reaction conditions.

Influence of Fluorine: The C-F bond is exceptionally strong, rendering the fluorine atom largely inert to displacement under typical synthetic conditions. However, the high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect. This effect decreases the electron density on the adjacent piperidine nitrogen, thereby reducing its basicity and nucleophilicity compared to a non-fluorinated piperidine. This modulation can be advantageous in tuning the pKa of the molecule for optimal pharmacokinetic properties. In protonated form, the fluorine atom in 3-fluoropiperidinium salts strongly prefers an axial orientation within the ring's chair conformation due to favorable electrostatic interactions.

Reactivity under Different pH: The molecule is expected to be stable under moderately acidic and basic conditions. The piperidine nitrogen will be protonated under acidic conditions, deactivating it towards electrophiles. Under strongly basic conditions, the N-H proton can be removed, enhancing nucleophilicity, though care must be taken to avoid potential side reactions if harsh conditions are used. The aryl bromide bond is stable to a wide range of pH conditions but can be cleaved under strongly reductive conditions.

Synthesis of Analogs and Conjugates for Academic Research

The dual reactivity at the bromine center and the piperidine nitrogen makes 4-(4-Bromophenyl)-3-fluoropiperidine an excellent scaffold for generating chemical libraries for academic research, particularly in drug discovery for structure-activity relationship (SAR) studies. By systematically varying the substituents at both positions, researchers can probe the molecular interactions with biological targets.

A common strategy involves a divergent synthetic approach:

A series of Suzuki-Miyaura couplings are performed on the parent scaffold to create a set of biaryl or substituted aryl cores.

Each of these new cores is then subjected to a variety of N-functionalization reactions (acylation, sulfonylation, etc.) to produce a matrix of final compounds.

This combinatorial approach allows for the rapid generation of a diverse set of analogs from a single, advanced intermediate, facilitating the exploration of chemical space around the core structure.

| Modification Site | Reaction Used | Example Substituent (R) | Resulting Analog Structure |

|---|---|---|---|

| Bromine Center | Suzuki Coupling | 4-Methoxyphenyl | 4-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-3-fluoropiperidine |

| Bromine Center | Buchwald-Hartwig | Morpholine | 4-(4-(Morpholin-4-yl)phenyl)-3-fluoropiperidine |

| Piperidine Nitrogen | N-Acylation | Acetyl (CH₃CO-) | 1-Acetyl-4-(4-bromophenyl)-3-fluoropiperidine |

| Piperidine Nitrogen | N-Sulfonylation | Tosyl (CH₃C₆H₄SO₂-) | 4-(4-Bromophenyl)-3-fluoro-1-tosylpiperidine |

Computational and Theoretical Studies on 4 4 Bromophenyl 3 Fluoropiperidine

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

No specific studies on molecular modeling and docking simulations for 4-(4-Bromophenyl)-3-fluoropiperidine have been published. Such studies would typically involve the use of computational software to predict the binding affinity and interaction patterns of the compound with various biological targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

There are no available quantum chemical calculation studies for this compound. This type of research would provide insights into the molecule's electronic properties, such as orbital energies and charge distribution, which are crucial for understanding its reactivity and potential interactions.

Virtual Screening Methodologies for Identifying Potential Biological Targets

No virtual screening studies featuring this compound have been reported. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

Pharmacophore Modeling and Lead Optimization through In Silico Approaches

There is no published research on the use of pharmacophore modeling and in silico lead optimization specifically for this compound. These methods are employed to identify the essential structural features required for a molecule's biological activity and to guide the design of more potent and selective analogs.

Biological Research Applications and in Vitro Characterization of 4 4 Bromophenyl 3 Fluoropiperidine and Analogs

Design as a Scaffold in Medicinal Chemistry for Target-Oriented Research

The 4-(4-bromophenyl)-3-fluoropiperidine moiety is a key structural scaffold in medicinal chemistry, valued for its utility in developing target-oriented research compounds. The piperidine (B6355638) ring is a prevalent feature in numerous pharmaceuticals and bioactive molecules. nih.gov Strategic modifications to this core structure, such as the introduction of a fluorine atom and an aryl group, can significantly influence the compound's pharmacological properties.

Fluorination is a widely used strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity to target proteins. nih.gov The introduction of a fluorine atom at the 3-position of the piperidine ring can induce favorable conformational changes and alter the basicity (pKa) of the piperidine nitrogen, which can be crucial for target engagement. researchgate.netresearchgate.net The axial preference of the fluorine atom in many fluorinated piperidines is a key consideration in their design. nih.gov

The 4-aryl substitution, in this case, a 4-bromophenyl group, provides a vector for exploring interactions with specific pockets within a biological target. The bromine atom can act as a bulky substituent and a potential site for halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity. This scaffold allows for systematic structure-activity relationship (SAR) studies, where modifications to the aryl ring, the piperidine nitrogen, and the stereochemistry of the fluorine atom can be explored to optimize a compound's activity towards a specific biological target, such as G-protein coupled receptors or enzymes. nih.govresearchgate.net The rigidified nature of bridged piperidine analogs can also be used to probe the conformational requirements for receptor binding. nih.gov

In Vitro Pharmacological Profiling and Target Engagement Assays

Receptor Binding Affinity Determination (Ki, EC50 values)

For instance, studies on 4,4-difluoropiperidine (B1302736) analogs as dopamine (B1211576) D4 receptor antagonists have shown that substitutions on the aryl group significantly impact binding affinity. nih.gov Similarly, a series of 1-propyl-4-arylpiperidines have been evaluated for their effects on dopaminergic and serotonergic systems, with some compounds exhibiting potent and selective dopamine D2 receptor antagonism. nih.gov The data below illustrates the receptor binding affinities for representative compounds from these related series.

Table 1: Receptor Binding Affinities of Representative 4-Arylpiperidine Analogs

| Compound | Target Receptor | Ki (nM) |

|---|---|---|

| 4,4-difluoro-3-(4-fluorophenoxy)piperidine analog | Dopamine D4 | 118 |

| 4,4-difluoro-3-(3,4-difluorophenoxy)piperidine analog | Dopamine D4 | 135 |

This table is for illustrative purposes and showcases data from analogs to demonstrate the pharmacological potential of the 4-arylpiperidine scaffold.

Enzyme Inhibition Studies (e.g., Farnesyltransferase Inhibition in Related Structures)

Beyond receptor binding, the 4-aryl-3-fluoropiperidine scaffold can be investigated for its potential to inhibit enzymes. Enzyme inhibition assays are crucial for determining a compound's ability to modulate the activity of a specific enzyme. For example, various piperidine derivatives have been explored as inhibitors of farnesyltransferase (FTase), an enzyme implicated in cancer. researchgate.net

Inhibition of FTase prevents the post-translational modification of key signaling proteins, including Ras, thereby interfering with their function. Studies on N-substituted-(4-bromophenyl) benzenesulfonamides have also demonstrated enzyme inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.com While specific FTase inhibition data for this compound is not available, the broader class of piperidine-containing molecules has shown promise in this area. The design of such inhibitors often focuses on mimicking the natural substrate of the enzyme to achieve competitive inhibition.

Cellular Assays for Mechanism of Action Elucidation

To understand how a compound like this compound exerts its biological effects, a variety of cell-based assays are employed. bioivt.comnuvisan.com These assays are critical for moving beyond simple target binding and understanding the functional consequences of that interaction within a cellular context.

Commonly used cellular assays for mechanism of action elucidation include:

Cellular Proliferation Assays: These assays, such as the MTT or SRB assay, measure the effect of a compound on cell growth and viability. bioivt.com This is particularly relevant for assessing potential anticancer activity.

Gene Reporter Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific signaling pathway. Changes in reporter gene expression can indicate whether a compound activates or inhibits that pathway. bioivt.com

Cellular Signaling Assays: These assays measure downstream events following receptor activation or inhibition. bioivt.com This can include measuring changes in intracellular calcium levels, cyclic AMP (cAMP) production, or protein phosphorylation through techniques like Western blotting or ELISA.

Cell Migration and Invasion Assays: For potential anticancer agents, these assays (e.g., wound healing or Transwell assays) can determine if a compound inhibits the ability of cancer cells to move and invade surrounding tissues.

For a compound like this compound, which might be designed as a modulator of a specific CNS receptor, cellular assays in neuronal cell lines would be employed to measure changes in neurotransmitter release, ion channel activity, or gene expression related to neuronal function.

Application as Chemical Probes for Biochemical Pathways

Compounds with high affinity and selectivity for a specific biological target can be utilized as chemical probes to investigate biochemical pathways. A chemical probe is a small molecule that can be used to perturb and study a specific protein or pathway in a complex biological system. The 4-aryl-3-fluoropiperidine scaffold, when optimized for potency and selectivity, has the potential for development into such probes.

For example, a highly selective antagonist for a particular receptor could be used to block the activity of that receptor in cells or in vivo, allowing researchers to study the physiological role of that receptor in a specific pathway. Bridged piperidine analogs have been used as molecular probes to study receptor affinity and conformation. nih.gov The introduction of a bromine atom on the phenyl ring also provides a potential handle for further chemical modification, such as the attachment of a fluorescent tag or a photoaffinity label, to create more sophisticated chemical probes for target identification and validation studies.

Development and Use of Radioligands for Receptor Mapping

A significant application of high-affinity ligands based on the 4-aryl-3-fluoropiperidine scaffold is in the development of radioligands for positron emission tomography (PET) imaging. nih.gov PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in living subjects. diva-portal.org This is achieved by administering a molecule labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), and detecting the gamma rays produced upon positron-electron annihilation.

The 3-fluoropiperidine (B1141850) moiety is particularly amenable to radiolabeling with ¹⁸F. nih.gov The radiosynthesis of [¹⁸F] labeled 1,4-disubstituted 3-fluoropiperidines has been successfully developed. nih.gov These radiolabeled compounds, or radiotracers, can be used to map the distribution and density of their target receptors in the brain or other organs. For example, an ¹⁸F-labeled version of a high-affinity dopamine D2 receptor antagonist based on the 4-arylpiperidine scaffold could be used to study changes in dopamine receptor expression in neurological disorders like Parkinson's disease or schizophrenia.

The stability of the C-¹⁸F bond is a crucial factor, and studies have shown that fluorine-18 at the 3-position of the piperidine ring exhibits good in vivo stability with no significant defluorination. nih.gov The development of such radiotracers from novel scaffolds like this compound is an active area of research aimed at providing new tools for understanding disease and developing new medicines. nih.govresearchgate.netmdpi.com

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Detailed Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the atomic arrangement, connectivity, and functional groups within the 4-(4-Bromophenyl)-3-fluoropiperidine molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the precise structure of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments would be conducted.

¹H NMR would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and integration (proton count). Key signals would include those for the aromatic protons on the bromophenyl ring and the aliphatic protons on the piperidine (B6355638) ring. The coupling between protons and the adjacent fluorine atom would result in characteristic splitting patterns, providing crucial information about the relative stereochemistry (cis/trans isomerism) at the C3 and C4 positions of the piperidine ring.

¹³C NMR provides information on the carbon skeleton of the molecule. The spectrum would show distinct signals for each carbon atom, with the chemical shifts indicating their electronic environment. The carbon atoms bonded to bromine and fluorine would exhibit characteristic shifts.

¹⁹F NMR is particularly important for fluorinated compounds. It would show a signal for the fluorine atom, and its coupling with adjacent protons would further help in assigning the stereochemistry of the molecule. The chemical shift difference between cis and trans isomers in similar fluorinated piperidines can be significant, allowing for the quantification of isomeric ratios. amazonaws.comnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₁H₁₃BrFN). The isotopic pattern of the mass spectrum would be characteristic, showing two peaks of nearly equal intensity for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns observed in the MS/MS spectrum would offer further structural confirmation by showing the loss of specific fragments from the parent molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

C=C stretching vibrations from the aromatic ring.

C-N stretching of the piperidine ring.

A C-F stretching band.

A C-Br stretching band, typically found in the fingerprint region.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic and piperidine protons; splitting due to H-F coupling. |

| ¹³C NMR | Distinct signals for aromatic and aliphatic carbons; characteristic shifts for C-Br and C-F. |

| ¹⁹F NMR | Signal for the fluorine atom; coupling to adjacent protons to confirm stereochemistry. |

| Mass Spec. | Molecular ion peak confirming the molecular weight; characteristic isotopic pattern for bromine. |

| IR Spec. | Absorption bands for C-H (aromatic/aliphatic), C=C, C-N, C-F, and C-Br bonds. |

Chromatographic Methods for Purity Assessment and Isomeric Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for analyzing the ratio of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with additives such as formic acid or trifluoroacetic acid, would be developed. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Chiral HPLC methods could also be developed to separate and quantify the enantiomers of the compound. For related piperidine compounds, HPLC has been effectively used for analysis in various matrices. nih.govgoogle.com

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of sample purity. amazonaws.com A suitable solvent system (eluent) would be chosen to achieve good separation between the product and any starting materials or byproducts on a silica (B1680970) gel plate. The spots can be visualized under UV light (due to the aromatic ring) or by using a staining agent. The retention factor (Rf) value is a characteristic property of the compound in a given TLC system.

Table 2: Chromatographic Methods for this compound

| Technique | Application | Key Parameters |

|---|---|---|

| HPLC | Purity assessment, isomeric separation. | Column type (e.g., C18), mobile phase composition, flow rate, detection wavelength. |

| TLC | Reaction monitoring, preliminary purity check. | Stationary phase (e.g., silica gel), mobile phase (eluent), visualization method. |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray Crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can unambiguously confirm its molecular structure, including the absolute configuration if a chiral resolution has been performed.

The analysis would yield precise bond lengths, bond angles, and torsion angles. Crucially, it would provide unequivocal confirmation of the relative stereochemistry of the fluorine and bromophenyl substituents on the piperidine ring (i.e., whether they are cis or trans to each other). The crystal packing information reveals intermolecular interactions, such as hydrogen bonds or halogen bonds, that govern the solid-state structure. While crystal structures for the exact target molecule are not publicly documented, data for other bromophenyl-containing heterocyclic compounds demonstrate the power of this technique. cardiff.ac.ukresearchgate.net

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.